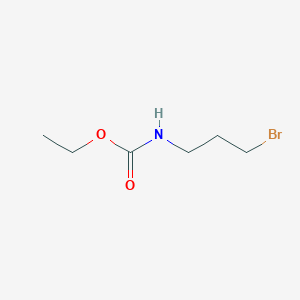
Ethyl 3-bromopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromopropylcarbamate is an organic compound with the molecular formula C6H12BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a propyl chain, which is further linked to an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-bromopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
3-bromopropylamine+ethyl chloroformate→Ethyl 3-bromopropylcarbamate+HCl
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-bromopropylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new carbamate derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-bromopropylamine and ethanol.
Reduction: The compound can be reduced to form ethyl 3-aminopropylcarbamate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Various substituted carbamates.
Hydrolysis: 3-bromopropylamine and ethanol.
Reduction: Ethyl 3-aminopropylcarbamate.
Applications De Recherche Scientifique
Ethyl 3-bromopropylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Biological Studies: It is employed in studies involving enzyme kinetics and protein modification due to its ability to form stable carbamate linkages with amino groups.
Industrial Applications: this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which ethyl 3-bromopropylcarbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through the formation of a covalent bond with the active site. This covalent modification can alter the enzyme’s activity, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromopropylcarbamate can be compared with other carbamate derivatives, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-bromopropylcarbamate: Differing by the position of the bromine atom on the propyl chain.
Ethyl 3-chloropropylcarbamate: Featuring a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in nucleophilic substitution reactions, where the bromine atom can be readily replaced by other nucleophiles.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
Numéro CAS |
18678-10-9 |
|---|---|
Formule moléculaire |
C6H12BrNO2 |
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
ethyl N-(3-bromopropyl)carbamate |
InChI |
InChI=1S/C6H12BrNO2/c1-2-10-6(9)8-5-3-4-7/h2-5H2,1H3,(H,8,9) |
Clé InChI |
ZPSVOEVGBDDSDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



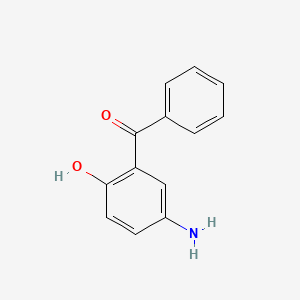

![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
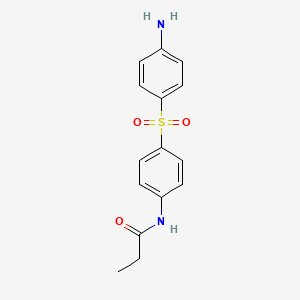
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12007594.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
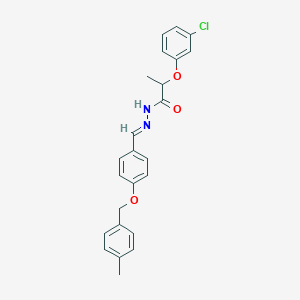
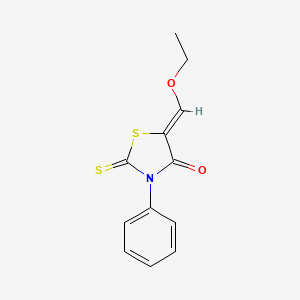
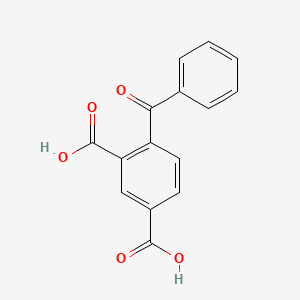
![5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane](/img/structure/B12007614.png)
